The synthesis of c[RGDf-(R)-N-Me-alpha-TfmF] involves several steps that utilize modern peptide synthesis techniques. The primary method employed is solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form the desired peptide chain.
Technical details regarding the synthesis process include optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity .
The molecular structure of c[RGDf-(R)-N-Me-alpha-TfmF] can be represented as a cyclic peptide with a defined sequence that includes the RGD motif.
Data from spectroscopic analyses such as nuclear magnetic resonance (NMR) and mass spectrometry confirm the structural integrity and composition of the synthesized compound .
The chemical reactivity of c[RGDf-(R)-N-Me-alpha-TfmF] primarily involves interactions with integrin receptors.
Technical details regarding these reactions include kinetic studies that measure binding rates and dissociation constants using surface plasmon resonance or similar techniques .
The mechanism of action for c[RGDf-(R)-N-Me-alpha-TfmF] involves its interaction with integrin receptors on cell surfaces:
Data supporting these mechanisms often come from cellular assays demonstrating changes in cell behavior upon treatment with the compound .
The physical and chemical properties of c[RGDf-(R)-N-Me-alpha-TfmF] include:
Relevant data from physicochemical analyses can be found in studies assessing its behavior under various conditions relevant to biological systems .
c[RGDf-(R)-N-Me-alpha-TfmF] has several significant applications in scientific research:
c[RGDf-(R)-N-Me-alpha-TfmF] represents a structurally optimized cyclic pentapeptide designed for high-affinity and selective targeting of integrin receptors. This compound incorporates critical modifications to the classic Arg-Gly-Asp (RGD) motif, including cyclization, D-amino acid substitution, N-methylation, and the strategic introduction of trifluoromethyl phenylalanine. These modifications collectively enhance its proteolytic stability, receptor binding specificity, and pharmacokinetic properties compared to linear RGD peptides. Integrins targeted by this compound, particularly αvβ3, are validated therapeutic targets due to their overexpression in pathological angiogenesis (e.g., tumor growth and metastatic dissemination) and chronic inflammatory conditions. The peptide’s design addresses historical limitations of RGD-based therapeutics, such as rapid enzymatic degradation and insufficient target affinity [4] [6].
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8